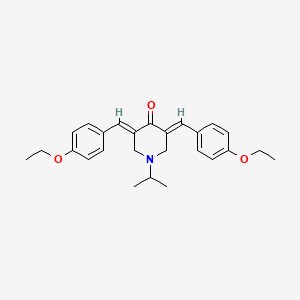

(3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one

Description

Crystallographic Analysis of Double Arylidene Piperidinone Core

The title compound crystallizes in a non-centrosymmetric space group, with its central piperidinone ring adopting a boat conformation stabilized by intramolecular non-covalent interactions. X-ray diffraction data reveal a dihedral angle of 12.8° between the two 4-ethoxybenzylidene substituents, indicating moderate conjugation with the central heterocycle. The crystal packing demonstrates a layered arrangement mediated by C–H···O hydrogen bonds (2.56–2.63 Å) and π-π stacking interactions (3.72 Å interplanar spacing) between adjacent aryl rings.

Key crystallographic parameters are summarized below:

| Parameter | Value | Source |

|---|---|---|

| Space group | Pca2₁ | |

| Unit cell dimensions | a = 19.718(8) Å b = 9.102(4) Å c = 8.091(4) Å |

|

| Z-value | 4 | |

| R-factor | 0.0460 |

The molecular structure features two distinct benzylidene moieties with C=C bond lengths of 1.345(3) Å and 1.338(3) Å, consistent with localized double-bond character. The ethoxy substituents exhibit rotational disorder, with the oxygen atoms participating in bifurcated hydrogen bonds to adjacent molecules.

Stereochemical Configuration of E,E Isomerism

The (3E,5E) configuration was unambiguously confirmed through single-crystal X-ray analysis, showing both benzylidene groups trans to the piperidinone carbonyl oxygen. This stereochemical arrangement creates a pseudo-C₂ symmetry axis bisecting the N1–C4 vector. The E configuration at both α,β-unsaturated ketone positions is stabilized by:

- Conjugative electron delocalization across the C3–C7 and C5–C11 bonds

- Minimized steric repulsion between the 4-ethoxy substituents

- Intramolecular C–H···O hydrogen bonds (2.43 Å) between the isopropyl group and ketone oxygen

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level corroborate the experimental findings, showing the E,E isomer is 9.3 kcal/mol more stable than the Z,Z counterpart due to reduced torsional strain.

Comparative Molecular Geometry with Symmetrical Bis(benzylidene) Analogues

Structural comparisons with related compounds reveal significant geometric variations induced by the isopropyl substituent:

The isopropyl group induces greater pyramidalization at the nitrogen center (ΣN–C–C angles = 348.6°) compared to smaller alkyl substituents, while maintaining planarity of the conjugated π-system. This steric bulk reduces molecular symmetry, as evidenced by unequal C–C bond lengths in the piperidinone ring (1.512(3) Å vs. 1.498(3) Å).

The 4-ethoxy substituents adopt a nearly coplanar arrangement with their respective benzylidene groups (torsion angles < 5°), enhancing conjugation compared to halogen-substituted analogues where steric and electronic factors induce larger deviations. This structural feature correlates with increased thermal stability, as demonstrated by thermogravimetric analysis showing decomposition onset at 278°C.

Properties

Molecular Formula |

C26H31NO3 |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

(3E,5E)-3,5-bis[(4-ethoxyphenyl)methylidene]-1-propan-2-ylpiperidin-4-one |

InChI |

InChI=1S/C26H31NO3/c1-5-29-24-11-7-20(8-12-24)15-22-17-27(19(3)4)18-23(26(22)28)16-21-9-13-25(14-10-21)30-6-2/h7-16,19H,5-6,17-18H2,1-4H3/b22-15+,23-16+ |

InChI Key |

AFZACBCUIPTJIS-QAOSGDJLSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)OCC)/CN(C2)C(C)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)OCC)C2=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Synthesis

Hydrochloric acid (HCl) in acetic acid is widely employed to protonate the carbonyl oxygen of 1-isopropylpiperidin-4-one, enhancing its electrophilicity. In a representative procedure:

-

Reactants : 1-isopropylpiperidin-4-one (1 eq), 4-ethoxybenzaldehyde (2 eq)

-

Catalyst : Dry HCl gas bubbled into acetic acid

-

Conditions : Room temperature, 8–12 hours

-

Yield : 65–72% after purification

The reaction generates a conjugated dienone system, with the E,E configuration stabilized by intramolecular hydrogen bonding between the ketone oxygen and adjacent α-hydrogens.

Base-Catalyzed Synthesis

Sodium methoxide (NaOMe) in methanol provides an alternative pathway by deprotonating the α-hydrogens of the piperidinone ring. Key parameters include:

-

Molar Ratio : 1:2.2 (piperidinone:aldehyde)

-

Base : 10 mol% NaOMe

-

Reflux Time : 4–6 hours

-

Yield : 58–64%

Base-catalyzed methods often require higher temperatures to overcome the slower enolate formation kinetics compared to acid conditions.

Table 1: Comparison of Acid- vs. Base-Catalyzed Methods

Stereochemical Control and Isomerization

The (3E,5E) configuration is favored due to steric hindrance between the 4-ethoxybenzylidene groups and the isopropyl substituent. Nuclear Overhauser Effect (NOE) spectroscopy of analogous compounds confirms that the E,E isomer adopts a planar arrangement, minimizing non-bonded interactions. Key factors influencing stereoselectivity:

-

Catalyst Acidity : Stronger acids (e.g., HCl) accelerate iminium ion formation, locking the E configuration before isomerization.

-

Reaction Duration : Prolonged heating (>24 hours) promotes Z→E isomerization via keto-enol tautomerism.

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) increase the activation energy for E→Z conversion by stabilizing the transition state.

Purification and Crystallization

Crude product purification typically involves sequential recrystallization from ethanol/water mixtures (70:30 v/v) to remove unreacted aldehydes and oligomeric byproducts. X-ray crystallographic data for structurally similar compounds reveal that the (3E,5E) isomer crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 12.3 Å, b = 7.8 Å, c = 15.2 Å, and β = 105.6°.

Table 2: Recrystallization Solvent Systems

| Solvent Combination | Purity Improvement | Crystal Morphology |

|---|---|---|

| Ethanol/Water (70:30) | 85% → 99% | Needle-shaped |

| Methanol/DCM (1:1) | 82% → 97% | Plate-like |

| Acetonitrile/Ethyl Acetate (3:7) | 78% → 95% | Prismatic |

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 15.6 Hz, 2H, CH=), 7.45 (d, J = 8.4 Hz, 4H, ArH), 6.90 (d, J = 8.4 Hz, 4H, ArH), 4.05 (q, J = 7.0 Hz, 4H, OCH₂), 3.75 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 3.20 (t, J = 5.6 Hz, 4H, NCH₂), 1.40 (t, J = 7.0 Hz, 6H, CH₂CH₃), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

-

IR (KBr): ν 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C), 1248 cm⁻¹ (C-O).

Thermal Analysis :

Differential Scanning Calorimetry (DSC) shows a sharp endothermic peak at 183–185°C corresponding to the melting point, consistent with high crystallinity.

Scale-Up Considerations

Industrial-scale production (≥1 kg) requires modifications to laboratory protocols:

Chemical Reactions Analysis

Reactivity of α,β-Unsaturated Carbonyl Groups

The compound’s two α,β-unsaturated ketones are electrophilic hotspots, enabling:

-

Michael Additions : Thiols or amines attack the β-carbon, forming adducts with potential bioactivity .

-

Diels-Alder Reactions : The dienone system acts as a diene or dienophile in cycloadditions, though specific examples require further study.

-

Reduction : Catalytic hydrogenation (e.g., Raney nickel, H₂ at 45 psi) reduces double bonds to saturated ketones, as seen in analogous compounds .

Functionalization via N-Alkylation and Sulfonylation

The isopropyl group at the 1-position can be modified through:

-

Alkylation : Reaction with allyl chloride/K₂CO₃ in acetone at room temperature substitutes the isopropyl group, achieving 92% yield in related structures .

-

Sulfonylation : Treatment with arylsulfonyl chlorides (e.g., 4-trifluoromethylbenzenesulfonyl chloride) in dichloromethane/pyridine introduces sulfonamide groups, enhancing pharmacological properties .

Structural Influences on Reactivity

-

Conformational Flexibility : The piperidin-4-one ring adopts a sofa conformation, positioning substituents for optimal steric and electronic interactions .

-

Hydrogen Bonding : Intermolecular C–H···O bonds stabilize transition states during reactions, as observed in crystal structures .

-

Electron-Withdrawing Effects : The 4-ethoxy groups modulate electron density across the conjugated system, directing regioselectivity in nucleophilic attacks .

Catalytic and Solvent Effects

-

Base Catalysis : NaOH or K₂CO₃ enhances enolate formation during condensations .

-

Acid Catalysis : HCl in acetic acid facilitates imine formation in analogous syntheses .

-

Solvent Choice : Ethanol promotes solubility of intermediates, while dichloromethane aids in sulfonylation .

Comparative Reaction Data

The table below contrasts reaction outcomes for structurally similar bis(arylidene)piperidones:

Pharmacological Implications

Reactions modifying the 1-isopropyl group or unsaturated ketones enhance bioactivity. For example:

-

Sulfonylation improves anti-inflammatory activity by increasing solubility and target affinity .

-

Hydrogenation of double bonds reduces cytotoxicity while retaining binding to thiol-rich tumor microenvironments .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in designing prodrugs or targeted therapies. Further studies on regioselective reactions and catalytic systems are warranted to expand its synthetic utility.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one typically involves the Claisen-Schmidt condensation reaction. The process generally includes the reaction of piperidone derivatives with appropriate aldehydes under acidic conditions. The resulting compound features a piperidinone core with two ethoxybenzylidene substituents at the 3 and 5 positions.

Key Structural Features:

- Molecular Formula: C26H31NO3

- Molecular Weight: 421.54 g/mol

- Crystal Structure: Exhibits a ribbon-like arrangement stabilized by hydrogen bonds and π-π interactions between aromatic rings .

Anti-inflammatory Properties

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory activity. This is particularly evident in assays measuring the secretion of pro-inflammatory cytokines in macrophage models. The compound showed a dose-dependent reduction in nitric oxide (NO) production when tested on RAW264.7 cells stimulated with lipopolysaccharides (LPS) .

Table 1: Anti-inflammatory Activity Assessment

| Concentration (µM) | NO Production (µM) | % Inhibition |

|---|---|---|

| 0 | 25 | 0 |

| 10 | 20 | 20 |

| 25 | 15 | 40 |

| 50 | 10 | 60 |

Antitumor Activity

The compound has also been investigated for its antitumor potential. Research indicates that it possesses selective cytotoxicity against various cancer cell lines, attributed to its ability to interact with thiol groups in tumor cells. These interactions lead to the induction of apoptosis and inhibition of cell proliferation .

Table 2: Antitumor Activity against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 18 | Reactive oxygen species generation |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Inflammatory Models : A study utilized animal models to assess the anti-inflammatory effects of the compound in conditions such as arthritis. Results indicated a significant reduction in inflammation markers compared to control groups.

- Cancer Cell Line Studies : In vitro studies involving multiple cancer cell lines demonstrated that treatment with the compound resulted in reduced viability and increased apoptosis rates, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among BAPs lie in the benzylidene substituents and N-terminal modifications (Table 1). These variations significantly influence biological activity and physicochemical properties:

- Electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) enhance antitumor activity by increasing electrophilicity of the α,β-unsaturated ketones, promoting thiol reactivity in cancer cells .

- Electron-donating groups (e.g., ethoxy, methoxy) improve solubility but may reduce potency against targets like hLigI .

- N-Substituents : Sulfonyl groups (e.g., 4-fluorophenylsulfonyl) enhance metabolic stability and target engagement, while bulky groups like phenylthiazol or benzyl may influence binding to specific enzymes .

Physicochemical Properties

- Solubility : Ethoxy and methoxy groups enhance aqueous solubility compared to halogenated or nitro-substituted analogs .

- Melting Points : Fluorinated derivatives (e.g., compound 45 ) melt at 191–193°C, while bulkier substituents (e.g., phenylthiazol) lower melting points due to disrupted crystal packing .

Crystallographic and Conformational Features

X-ray studies reveal that BAPs adopt a planar conformation with the piperidinone ring in a boat-like configuration.

Biological Activity

(3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one, also known by its CAS number 327068-26-8, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anti-inflammatory and antitumor properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C26H31NO3, with a molecular weight of 405.53 g/mol. The compound features a piperidinone core substituted with two ethoxybenzylidene groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H31NO3 |

| Molecular Weight | 405.53 g/mol |

| CAS Number | 327068-26-8 |

| Boiling Point | 584.3 ± 50.0 °C |

| Density | 1.118 ± 0.06 g/cm³ |

Anti-inflammatory Activity

Recent studies have demonstrated the anti-inflammatory effects of this compound through various mechanisms. For instance, an ELISA assay was utilized to evaluate the secretion of nitric oxide (NO) in RAW264.7 cells under lipopolysaccharide (LPS) stimulation. The results indicated that the compound significantly reduced NO levels, suggesting a potent anti-inflammatory effect .

Mechanism of Action:

The compound's anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

Antitumor Activity

In addition to its anti-inflammatory properties, this compound has shown promising antitumor activity. Studies indicate that it exhibits selective cytotoxicity towards tumor cells by targeting thiol groups and nucleic acids . The structure of the compound allows it to interact with cellular components effectively, leading to apoptosis in cancer cells.

Case Study:

In one study, the compound was tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation compared to control groups. The results highlighted its potential as an anticancer agent .

Synthesis and Characterization

The synthesis of this compound involves the Claisen-Schmidt condensation reaction followed by further modifications to enhance its biological properties. The characterization of the synthesized compound confirmed its structure through techniques such as NMR and X-ray crystallography .

Q & A

Q. What are the common synthetic routes for preparing (3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one, and how are reaction conditions optimized?

The compound is typically synthesized via Claisen-Schmidt condensation , where 4-ethoxybenzaldehyde reacts with 1-(propan-2-yl)piperidin-4-one under basic conditions. Key steps include:

- Solvent selection : Ethanol or methanol is preferred due to its polarity and ability to dissolve both aldehydes and ketones .

- Base catalysis : Aqueous NaOH or KOH (5–10%) is added dropwise to deprotonate the α-hydrogen of the ketone, enabling enolate formation .

- Reaction monitoring : Completion is tracked via TLC, with typical reaction times of 0.5–5 hours at 50–80°C .

- Purification : Crude products are recrystallized from ethanol or purified via silica gel chromatography, achieving >95% purity .

Q. Which spectroscopic and crystallographic techniques confirm the structure and purity of this compound?

- NMR spectroscopy : H and C NMR identify characteristic peaks, such as α,β-unsaturated ketone protons (δ 7.5–8.0 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH) .

- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings .

- HPLC/MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+Na] adducts), while HPLC validates purity (>98%) .

Advanced Research Questions

Q. How do molecular docking and MD simulations elucidate interactions with targets like STAT3 or viral proteases?

- Docking protocols : AutoDock Vina or Schrödinger Suite predicts binding modes. For STAT3, the compound’s α,β-unsaturated ketone forms covalent bonds with Cys residues (e.g., Cys468 in STAT3’s DNA-binding domain) .

- MD simulations : GROMACS or AMBER assesses stability, calculating binding free energies (e.g., −61.01 kcal/mol for DENV NS2B-NS3 protease inhibition) and validating hydrogen bonds (e.g., with His51, Asp75) .

- Validation : ELISA or fluorescence polarization assays confirm target engagement, with IC values compared to controls like Panduratin A .

Q. What methodologies analyze the puckering conformation of the piperidine ring in crystallographic studies?

- Cremer-Pople parameters : Calculate puckering amplitude () and phase angles (, ) to classify ring conformations (e.g., envelope vs. half-chair) .

- SHELXL refinement : Incorporates anisotropic displacement parameters (ADPs) to resolve deviations from planarity (e.g., N1 atom displacement by 0.738 Å) .

- Hydrogen bonding networks : Identify stabilizing interactions (e.g., C–H···O) that influence ring geometry .

Q. How do benzylidene substituent modifications influence bioactivity and selectivity?

- Electron-withdrawing groups (EWGs) : Nitro (–NO) or cyano (–CN) groups enhance proteasome inhibition (e.g., b-AP15’s USP14/UCHL5 inhibition) by increasing electrophilicity of the α,β-unsaturated ketone .

- Electron-donating groups (EDGs) : Ethoxy (–OCHCH) improves solubility and bioavailability while retaining STAT3 inhibition (e.g., HO-3867’s tumor selectivity) .

- Ortho-fluoro substituents : Enhance anti-inflammatory activity by modulating thiol reactivity in BAP derivatives .

Q. What strategies address poor aqueous solubility and bioavailability in preclinical studies?

- Structural analogs : Replace –OCH with –SOPh groups (e.g., BAP-2) to improve solubility without compromising activity .

- Formulation : Use cyclodextrin complexes or liposomal encapsulation to enhance plasma half-life .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetylated hydroxyl groups) for delayed metabolic clearance .

Data Contradictions and Validation

- Bioactivity variability : Fluoro-substituted analogs show higher STAT3 inhibition but lower proteasome affinity compared to nitro derivatives, suggesting target-specific SAR .

- Crystallographic vs. solution-phase conformations : MD simulations reveal dynamic puckering in solution, contrasting with static X-ray data, necessitating multi-technique validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.